molecular formula C19H19FN2O3 B2606321 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea CAS No. 1903129-58-7

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea

Cat. No. B2606321
CAS RN: 1903129-58-7
M. Wt: 342.37
InChI Key: KAMFQDDSGQYUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea, also known as BF-3-MU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the regulation of endocannabinoid signaling. The inhibition of MAGL by BF-3-MU has been shown to have various biochemical and physiological effects, making it a promising tool for studying the endocannabinoid system and its role in various diseases.

Scientific Research Applications

Synthesis and Analytical Applications

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea and its derivatives are studied for their synthesis and potential as analytical standards in pharmacokinetics and drug metabolism studies. The stable deuterium-labeled versions of related compounds are synthesized to serve as internal standards for liquid chromatography-mass spectrometry (LC–MS) analysis, aiding in the accurate measurement of drug absorption and distribution profiles (Liang, Wang, Yan, & Wang, 2020).

Antimicrobial Activity

Novel urea/thiourea derivatives, related to 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea, are designed and synthesized, showing moderate to excellent antimicrobial activities against both gram-positive and gram-negative bacterial strains, as well as fungal strains. These findings highlight the potential of these compounds in antimicrobial drug development (Mannam, Srimurugan, Kumar, Chamarthi, & Prasad, 2020).

Inhibitory Activities on Enzymes

Derivatives of benzofuran ureas demonstrate significant inhibitory activities on enzymes such as 5-lipoxygenase, which plays a crucial role in inflammation and allergic reactions. The structural modification of these compounds, such as the introduction of hydroxamic acid groups, enhances their potency as enzyme inhibitors, offering insights into the development of anti-inflammatory agents (Ohemeng, Appollina, Nguyen, Schwender, Singer, Steber, Ansell, Argentieri, & Hageman, 1994).

Alzheimer's Disease Research

Compounds integrating the aryl-urea and benzofuranylthiazole scaffolds, structurally related to 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea, are explored for their dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase. These enzymes are therapeutic targets in Alzheimer's disease treatment. Some derivatives exhibit high selectivity and potency, suggesting their potential as multitasking agents in Alzheimer's disease management (Kurt, Gazioğlu, Basile, Sonmez, Ginex, Kuçukislamoglu, & Guccione, 2015).

Cancer Research

The DNA topoisomerase inhibitory activity of benzofuran derivatives is assessed, with certain compounds showing potent inhibition against both topoisomerase I and II. These activities suggest the potential of benzofuran derivatives in cancer therapy, as topoisomerases are key enzymes involved in DNA replication and cell division. The selective inhibition of these enzymes can lead to the development of novel anticancer agents (Lee, Woo, Kim, Kim, Lee, Jeong, Chang, & Son, 2007).

properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-19(24,17-10-14-4-2-3-5-16(14)25-17)12-22-18(23)21-11-13-6-8-15(20)9-7-13/h2-10,24H,11-12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMFQDDSGQYUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.